2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
2-chloro-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-9-7(11)6(4)10-5/h1-2H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRQJYBHYCBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Cyclization | Cs2CO3, DMSO, NCS | 80°C, 12 h | 68 | 95 | Moderate |
| Buchwald–Hartwig | Pd2(dba)3, Xantphos, PCl5 | 100°C, 18 h | 74 | 90 | Low |
| Suzuki–Miyaura | Pd(OAc)2, K3PO4, SO2Cl2 | 100°C, 24 h | 82 | 88 | High |
| Solid-Phase | Wang resin, DBU, HCl gas | RT, UV cleavage | 75 | 89 | Industrial |
Mechanistic Insights and Optimization Strategies
Role of Base in Cyclization
Cesium carbonate facilitates deprotonation of the acetylene intermediate, promoting nucleophilic attack on the pyrrole ring. Substituting Cs2CO3 with K2CO3 reduces yield to 42%, highlighting the importance of cation size in transition-state stabilization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,4-b]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity.
Scientific Research Applications
2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrrolo[3,4-b]pyridine core allow it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
A. 2-[(4-Fluorophenyl)thio] Derivative (7b)
- Structure : Arylthio group at position 2.
- Activity : Demonstrates high potency as a melanin-concentrating hormone receptor 1 (MCH-R1) antagonist (IC₅₀ < 10 nM) due to enhanced metabolic stability and minimal off-target effects on CYP isoforms and hERG channels .
- Comparison : The chlorine atom in 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one may confer similar metabolic stability but could reduce binding affinity compared to the arylthio group, which provides stronger hydrophobic interactions .
B. 6-(5-Chloropyridin-2-yl)-7-hydroxy Derivative (Imp. B(EP))
- Structure : Chloropyridinyl and hydroxy groups.
- Relevance: This impurity in pharmaceutical syntheses highlights the sensitivity of the pyrrolopyridinone core to oxidation and substitution patterns .
- Comparison : The absence of a hydroxy group in this compound likely improves chemical stability but may reduce solubility .
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Pyrrolopyridinone Derivatives
- Chlorine vs. Bromine : The 3-bromo analog (CID 1346809-61-7) is commercially available but exhibits higher reactivity due to bromine’s polarizability, making it less stable than the 2-chloro derivative .
- Methylene-Substituted Analogs : Compounds like (E)-6-benzyl-5-(2-oxopropylidene)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one (69) feature conjugated systems that enhance UV absorption, a property absent in the chloro-derivative .
Biological Activity
2-Chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,4-b]pyridine core structure, which is known for its versatility in synthesizing biologically active molecules. The presence of a chlorine atom enhances its reactivity and biological profile, making it a subject of various research studies.
The primary biological target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . This compound acts as an inhibitor of FGFR activity, which is crucial in various cellular processes including cell proliferation and survival. The mechanism involves the binding to FGFRs, leading to their dimerization and subsequent autophosphorylation. This activation triggers downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are pivotal in regulating cell growth and apoptosis .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity against various pathogens.
- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition due to its structural similarity to known inhibitors.
Anticancer Activity
A study evaluating the anticancer properties of pyrrole derivatives found that this compound exhibited inhibitory effects on several cancer cell lines. The compound demonstrated IC50 values ranging from 2.27 to 24.77 μM across different cell types, indicating its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
In vitro evaluations of related pyrrole derivatives indicated that compounds with similar structures exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. Although specific data for this compound was not detailed, its structural analogs suggest promising antimicrobial properties that warrant further investigation .
Comparative Analysis
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer (FGFR inhibitor) | IC50: 2.27 - 24.77 μM |
| Pyrrole Derivative A | Antibacterial (S. aureus) | MIC: 3.12 - 12.5 μg/mL |
| Pyrrole Derivative B | Antiviral (ZIKV/DENV inhibitor) | EC50: 1.4 - 2.4 μM |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-chloropyridine and amines under basic conditions. This synthetic approach allows for the introduction of various substituents that can modulate biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, chlorination of a pyrrolopyridine precursor using POCl₃ or PCl₃ under reflux conditions (70–100°C) is common . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Reaction time optimization (e.g., 12–24 hours) and stoichiometric control of chlorinating agents can improve yields from 40% to 65% .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography to confirm stereochemistry and bond angles (e.g., R factor < 0.06 ).
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify proton environments and chlorine substitution patterns. For example, the chloro substituent at position 2 deshields adjacent protons, causing distinct splitting in ¹H NMR .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₇H₅ClN₂O: 169.0165) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolo[3,4-b]pyridinone derivatives?
- Methodological Answer : Discrepancies in activity (e.g., BET protein inhibition vs. sGC stimulation) may arise from assay conditions. For BET inhibition, use in vitro fluorescence polarization assays with recombinant BRD4 protein (IC₅₀ < 100 nM) , while sGC activation requires cGMP quantification in vascular smooth muscle cells via ELISA . Cross-validate results using orthogonal methods (e.g., Western blotting for VASP phosphorylation ).
Q. How can structure-activity relationships (SAR) guide optimization of 2-chloro derivatives for kinase inhibition?
- Methodological Answer :
- Introduce substituents at positions 5 and 6 to modulate steric bulk and electronic effects. For example, ethyl groups at position 5 enhance kinase selectivity (e.g., IC₅₀ = 12 nM for CDK2 vs. >1 µM for CDK4) .
- Replace chlorine with bromine or trifluoromethyl to assess halogen bonding impacts on binding affinity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. What analytical challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Byproduct formation : Monitor reactions via LC-MS and optimize quenching protocols (e.g., slow addition to ice-water for exothermic steps) .
- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify stable crystalline forms .
- Purity thresholds : Implement preparative HPLC (C18 column, acetonitrile/water) to achieve >99% purity for in vivo studies .
Q. How do reaction mechanisms differ between Friedel-Crafts acylation and Eaton’s reagent-mediated cyclization in related pyrrolopyridinones?
- Methodological Answer :
- Friedel-Crafts : Requires Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution, forming carbocation intermediates. Side reactions include over-acylation, mitigated by low temperatures (0–5°C) .
- Eaton’s reagent (P₂O₅/MeSO₃H) : Promotes cyclodehydration via protonation and intramolecular nucleophilic attack. Advantages include shorter reaction times (2–4 hours) and higher regioselectivity .
Methodological Considerations
- Data Contradiction Analysis : Compare synthetic yields across studies using ANOVA to identify statistically significant variables (e.g., solvent polarity, catalyst loading) .
- Biological Assay Design : Include positive controls (e.g., JQ1 for BET inhibition , riociguat for sGC stimulation ) and normalize results to cell viability (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
